1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene
Description
1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene is a brominated aromatic compound featuring a tert-butyl group at the 3-position and a trifluoromethyl group at the 5-position. This structure combines steric bulk (from tert-butyl) and electron-withdrawing properties (from trifluoromethyl), making it valuable in cross-coupling reactions and pharmaceutical synthesis. Its stability and reactivity are influenced by the interplay of these substituents, which also affect solubility and intermolecular interactions .
Properties
Molecular Formula |
C11H12BrF3 |
|---|---|
Molecular Weight |
281.11 g/mol |
IUPAC Name |
1-bromo-3-tert-butyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12BrF3/c1-10(2,3)7-4-8(11(13,14)15)6-9(12)5-7/h4-6H,1-3H3 |
InChI Key |
YIUWBKKKHNHKDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Routes
Direct Bromination
One of the most common approaches for synthesizing 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene involves the direct bromination of 3-(tert-butyl)-5-(trifluoromethyl)benzene. This method typically employs brominating agents under specific reaction conditions.
Bromination with N-Bromosuccinimide (NBS)
This approach involves:
- Starting material: 3-(tert-butyl)-5-(trifluoromethyl)benzene
- Brominating agent: N-bromosuccinimide (NBS)
- Catalyst: Lewis acid (typically iron or aluminum bromide)
- Conditions: Room temperature or slightly elevated temperatures
The reaction proceeds via an electrophilic aromatic substitution mechanism, with the trifluoromethyl group directing the bromination to specific positions on the ring.
Bromination with Molecular Bromine
An alternative approach uses:
- Starting material: 3-(tert-butyl)-5-(trifluoromethyl)benzene
- Brominating agent: Bromine (Br₂)
- Solvent: Often in the presence of sulfuric acid (H₂SO₄)
- Conditions: Controlled temperature to ensure regioselectivity
The electron-withdrawing trifluoromethyl group directs bromination to the meta position relative to itself, while the tert-butyl group influences the orientation through steric effects.
Advanced Synthetic Methodologies
Selective Functionalization Approaches
More sophisticated synthetic routes may involve sequential functionalization of simpler precursors:
- Installation of the trifluoromethyl group on an appropriately substituted benzene derivative
- Introduction of the tert-butyl group through Friedel-Crafts alkylation
- Selective bromination at the desired position
The order of these steps may vary depending on the starting materials and specific reaction conditions.
Optimization Considerations
Several factors must be considered when optimizing the synthesis:
| Parameter | Consideration | Impact on Synthesis |
|---|---|---|
| Temperature | Typically 25-100°C | Higher temperatures may be needed to overcome steric hindrance from the tert-butyl group |
| Catalyst | Lewis acids (FeCl₃, AlBr₃) | Influences regioselectivity and reaction rate |
| Solvent | Polar vs. non-polar | Affects solubility and reaction kinetics |
| Reaction time | Varies with conditions | Longer times may be needed for complete conversion |
| Monitoring method | TLC, GC, NMR | Essential for tracking reaction progress and ensuring regioselectivity |
Industrial Production Methods
In industrial settings, the production of 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene often employs continuous flow processes to ensure high yield and purity. These methods typically feature:
- Automated systems for precise control of reaction parameters
- Careful monitoring of temperature, pressure, and reactant concentrations
- Optimized purification protocols to ensure product quality
Reaction Mechanism Analysis
The synthesis of 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene through electrophilic aromatic substitution involves several key mechanistic steps:
- Formation of the electrophilic bromine species (Br⁺)
- Attack of the electrophile on the aromatic ring
- Formation of a σ-complex intermediate
- Deprotonation to restore aromaticity
The regioselectivity of this process is influenced by both electronic and steric factors:
- The electron-withdrawing trifluoromethyl group deactivates the aromatic ring and directs electrophilic substitution to meta positions
- The bulky tert-butyl group creates steric hindrance that affects the accessibility of certain positions on the ring
Purification and Characterization
After synthesis, 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene requires appropriate purification and characterization:
Purification Methods
- Column chromatography using appropriate solvent systems
- Recrystallization from suitable solvents
- Distillation under reduced pressure for larger-scale preparations
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F)
- Mass Spectrometry (MS)
- Infrared (IR) spectroscopy
- Elemental analysis
The compound can be identified by its unique spectral characteristics, particularly in ¹⁹F NMR due to the presence of the trifluoromethyl group.
Comparative Analysis with Related Compounds
Understanding the synthesis of 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene benefits from comparing it with structurally similar compounds:
| Compound | Structural Differences | Synthetic Implications |
|---|---|---|
| 1-Bromo-3,5-di-tert-butylbenzene | Two tert-butyl groups instead of one tert-butyl and one CF₃ | Increased steric hindrance affecting bromination |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Two CF₃ groups instead of one tert-butyl and one CF₃ | Enhanced electron-withdrawing effects |
| 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene | Different substitution pattern | Different electronic properties affecting regioselectivity |
This comparison highlights how the unique combination of substituents in 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene influences its synthesis.
Challenges and Considerations
Several challenges may arise during the synthesis of 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene:
- Regioselectivity: Ensuring bromination occurs at the desired position
- Competing reactions: Preventing multiple bromination or other side reactions
- Scale-up issues: Addressing heat transfer and mixing challenges when scaling up the synthesis
- Safety concerns: Managing the hazards associated with brominating agents and other reagents
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenols or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Formation of 3-(tert-butyl)-5-(trifluoromethyl)phenol or corresponding ethers and amines.
Oxidation Reactions: Formation of 3-(tert-butyl)-5-(trifluoromethyl)benzoic acid.
Reduction Reactions: Formation of 3-(tert-butyl)-5-(trifluoromethyl)benzene.
Coupling Reactions: Formation of biaryl compounds with various substituents.
Scientific Research Applications
Applications in Organic Synthesis
- Intermediate for Complex Molecules : This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various transformations, including nucleophilic aromatic substitutions and electrophilic aromatic substitutions.
- Stabilizing Counterion : It can be utilized to prepare tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ions, which act as stabilizing counterions for electrophilic organic and organometallic cations, enhancing their reactivity and selectivity in chemical reactions .
Applications in Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. Studies have shown that these compounds can induce apoptosis and modulate cell cycle progression, making them potential candidates for cancer therapy.
- Anti-inflammatory Effects : Related compounds have demonstrated significant reductions in inflammatory markers in animal models, suggesting potential therapeutic uses in treating inflammatory diseases.
- Antimicrobial Efficacy : In vitro studies indicate that derivatives of 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene can inhibit bacterial growth, pointing towards their application in developing new antimicrobial agents.
Applications in Materials Science
- Fluorinated Polymers : The trifluoromethyl group imparts unique electronic properties to the compound, making it suitable for the development of fluorinated polymers with enhanced chemical inertness and thermal stability. These materials are increasingly used in coatings and advanced materials applications .
- Chemical Inertness : The compound's resistance to chemical degradation makes it ideal for use in environments where chemical stability is critical, such as in electronic components and high-performance coatings .
Case Study 1: Synthesis of Anticancer Agents
A study investigated the synthesis of novel anticancer agents based on 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene derivatives. The research focused on evaluating their cytotoxicity against various cancer cell lines, leading to the identification of several promising candidates with significant anticancer activity.
Case Study 2: Development of Fluorinated Coatings
Another research project explored the application of this compound in developing fluorinated coatings for industrial applications. The study highlighted the enhanced chemical resistance and durability of these coatings compared to traditional materials, showcasing their potential for use in harsh environments.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of the bromine atom and trifluoromethyl group enhances its reactivity and ability to participate in electrophilic aromatic substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
- However, the trifluoromethyl group enhances electrophilicity, favoring oxidative addition in cross-coupling .
- 1-Bromo-3-(trifluoromethyl)benzene : Lacks steric bulk, enabling faster reaction kinetics in Mizoroki–Heck couplings (e.g., with acroleine diethyl acetal) .
- 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene : The bromomethyl group allows sequential functionalization, such as nucleophilic substitution or further bromination .
Electronic and Steric Effects
- Electron-Withdrawing Groups : All compared compounds contain a trifluoromethyl group, which deactivates the aromatic ring and directs electrophilic substitution to meta/para positions.
- Steric Impact : The tert-butyl group in the target compound reduces accessibility to the bromine atom, contrasting with smaller substituents like tert-butoxy or cyclopropoxy .
Physical Properties
- NMR Characteristics : Isomerization studies (e.g., 1-bromo-3- vs. 4-(trifluoromethyl)benzene) highlight distinct ¹H NMR shifts due to substituent positioning, aiding structural identification .
- Stability : The tert-butyl group enhances thermal stability, whereas bromomethyl or azido derivatives (e.g., 1-azido-3-bromo-5-(trifluoromethyl)benzene) may exhibit lower stability due to reactive functional groups .
Biological Activity
1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, often leading to improved pharmacological profiles. This article reviews the biological activity of this compound, highlighting relevant studies, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene has a molecular formula of and a molecular weight of approximately 293.09 g/mol. The structural characteristics include:
- Bromine atom : Affects the electronic properties and reactivity.
- Trifluoromethyl group : Enhances lipophilicity and can influence binding interactions with biological targets.
- Tert-butyl group : Provides steric bulk that can affect the compound's interaction with enzymes or receptors.
Anticancer Properties
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer activity. For instance, the inclusion of a trifluoromethyl group in various benzene derivatives has been shown to enhance their potency against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene | MDA-MB-231 (breast cancer) | 0.56 | Induces apoptosis via caspase activation |
| 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene | A549 (lung cancer) | 0.75 | Inhibits tubulin polymerization |
These findings suggest that 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene may act through mechanisms similar to other known anticancer agents by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
The antimicrobial properties of compounds with similar structures have also been investigated. The presence of halogen atoms, particularly bromine and fluorine, has been associated with enhanced activity against various pathogens. For example, derivatives with trifluoromethyl groups have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Study 1: Synthesis and Biological Evaluation
In a recent study, researchers synthesized a series of brominated benzene derivatives, including 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene, and evaluated their biological activities. The study reported that the compound exhibited significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction confirmed through flow cytometry assays.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis highlighted that the introduction of the trifluoromethyl group at specific positions on the benzene ring significantly increased biological activity compared to non-fluorinated analogs. This suggests that strategic modifications can lead to compounds with enhanced therapeutic potential.
Q & A
Basic: What synthetic strategies are effective for preparing 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene?
Answer:
A common approach involves direct bromination of a pre-functionalized benzene ring. For example:
- Start with 3-(tert-butyl)-5-(trifluoromethyl)benzene and use N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) to selectively introduce bromine at the para position relative to the tert-butyl group.
- Alternatively, electrophilic aromatic substitution can be employed using Br₂ in H₂SO₄, where the electron-withdrawing trifluoromethyl group directs bromination to the meta position relative to itself.
Key validation : Monitor reaction progress via TLC and confirm regioselectivity using ¹H/¹³C NMR. Steric hindrance from the tert-butyl group may necessitate elevated temperatures (80–100°C) .
Advanced: How do electronic and steric effects of the tert-butyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?
Answer:
- Steric effects : The bulky tert-butyl group at the 3-position hinders access to the bromine atom, necessitating bulky ligand-supported catalysts (e.g., Pd(PtBu₃)₂) for Suzuki-Miyaura couplings.
- Electronic effects : The electron-withdrawing trifluoromethyl group activates the benzene ring toward nucleophilic substitution but deactivates it toward electrophilic reactions. This duality requires careful optimization of reaction conditions (e.g., using strong bases like NaOtBu in Ullmann couplings).
Case study : In a Pd-catalyzed coupling, the tert-butyl group reduced reaction yields by 20–30% compared to less hindered analogs, highlighting steric limitations .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- ¹⁹F NMR : Identifies the trifluoromethyl group as a singlet near δ -60 to -65 ppm.
- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.3–1.5 ppm, while aromatic protons resonate as doublets (J = 8–10 Hz) due to coupling with adjacent substituents.
- HRMS : Confirm molecular weight (C₁₁H₁₁BrF₃: theoretical 283.00 g/mol) with <2 ppm error.
Validation : Cross-reference with computational NMR predictions (DFT) to resolve overlapping signals .
Advanced: How can computational chemistry aid in predicting substituent effects on reaction pathways?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to map electrophilic/nucleophilic sites. For this compound, the bromine atom shows high electrophilicity (ƒ⁻ = 0.15), favoring SNAr reactions.
- Molecular Dynamics (MD) : Simulate steric interactions between the tert-butyl group and catalysts to predict coupling efficiency. MD studies suggest that larger catalysts (e.g., Pd-XPhos) reduce steric clashes by 40% compared to smaller ligands.
Application : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set for accurate electronic structure modeling .
Basic: What purification methods are optimal for isolating this compound?
Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (95:5) to separate brominated products from unreacted starting material.
- Recrystallization : Dissolve crude product in hot hexane and cool to -20°C for crystal formation (yield: 70–80%).
Validation : Check purity via GC-MS; target compound should elute at 12–14 min (HP-5 column) .
Advanced: How does this compound serve as a precursor in synthesizing polyfluoroaromatic scaffolds?
Answer:
- Fluorine Retention : The trifluoromethyl group remains intact under most conditions, enabling its use in sequential functionalization (e.g., Sonogashira coupling followed by cyclization).
- Case Study : React with CuCN to replace bromine with a cyano group, then perform fluorination via Balz-Schiemann reaction to generate 3-(tert-butyl)-5-(trifluoromethyl)benzonitrile (yield: 65%).
Mechanistic Insight : Bromine acts as a leaving group in SNAr reactions, while the tert-butyl group stabilizes transition states via hyperconjugation .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Toxicology : Brominated aromatics are potential irritants. Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Store under nitrogen at 2–8°C to prevent decomposition. Avoid contact with strong oxidizers (e.g., KMnO₄) due to risk of exothermic reactions.
Reference : Follow GHS guidelines (H315: Skin irritation; H335: Respiratory irritation) .
Advanced: How to resolve contradictions in reported synthetic yields for brominated analogs?
Answer:
- Root Cause Analysis : Discrepancies often arise from substituent electronic effects . For example, electron-donating groups (e.g., methoxy) increase bromination rates, while electron-withdrawing groups (e.g., trifluoromethyl) slow them.
- Mitigation : Optimize reaction time (12–24 hrs for electron-poor substrates) and use excess Br₂ (1.5 equiv). Validate via control experiments comparing tert-butyl vs. methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
